3-(2-Propenyl)benzoic acid

Beschreibung

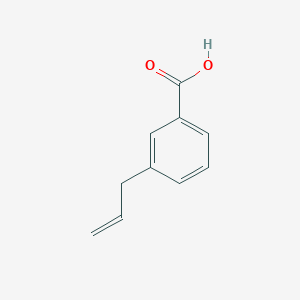

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJACFYHMOFEZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633870 | |

| Record name | 3-(Prop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-07-2 | |

| Record name | 3-(Prop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Propenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-propenyl)benzoic acid, also known as 3-allylbenzoic acid. This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. This document details the most pertinent and effective synthetic methodologies, including the Suzuki-Miyaura coupling and the Heck reaction. Detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction mechanisms and workflows are provided to facilitate the practical application of these methods in a laboratory setting.

Introduction

3-(2-Propenyl)benzoic acid is an aromatic carboxylic acid featuring an allyl group at the meta-position of the benzene ring. The presence of both the carboxylic acid and the terminal alkene functionalities makes it a versatile intermediate for a wide range of chemical transformations. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, while the allyl group offers a reactive handle for various addition and cross-coupling reactions. This dual functionality makes 3-(2-propenyl)benzoic acid an attractive starting material for the synthesis of complex molecules with potential biological activity.

This guide will focus on two primary palladium-catalyzed cross-coupling reactions for the synthesis of 3-(2-propenyl)benzoic acid: the Suzuki-Miyaura coupling and the Heck reaction. These methods are widely employed in modern organic synthesis due to their high efficiency, functional group tolerance, and predictable stereochemistry.

Synthetic Methodologies

The synthesis of 3-(2-propenyl)benzoic acid is most effectively achieved through carbon-carbon bond formation on the aromatic ring. The following sections detail the theoretical basis and practical application of the most relevant synthetic strategies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[1] For the synthesis of 3-(2-propenyl)benzoic acid, this involves the reaction of 3-bromobenzoic acid with an allylboronic acid derivative, typically allylboronic acid pinacol ester.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] In the context of synthesizing 3-(2-propenyl)benzoic acid, this reaction would involve the coupling of 3-bromobenzoic acid with propene gas.

The mechanism of the Heck reaction also proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination to afford the product and regenerate the catalyst.

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis of 3-(2-propenyl)benzoic acid based on established methodologies for similar transformations.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-(2-propenyl)benzoic acid from 3-bromobenzoic acid and allylboronic acid pinacol ester.

Workflow Diagram:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Bromobenzoic acid | 201.02 | 5.0 | 1.005 g |

| Allylboronic acid pinacol ester | 167.05 | 6.0 | 1.002 g |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 (1 mol%) | 11.2 mg |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.51 | 0.10 (2 mol%) | 41.1 mg |

| Potassium phosphate (K₃PO₄) | 212.27 | 10.0 | 2.12 g |

| 1,4-Dioxane | - | - | 25 mL |

| Water | - | - | 5 mL |

| 1 M Hydrochloric acid (HCl) | - | - | As needed |

| Ethyl acetate | - | - | For extraction |

| Brine | - | - | For washing |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | For drying |

| Silica gel | - | - | For chromatography |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.005 g, 5.0 mmol), allylboronic acid pinacol ester (1.002 g, 6.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), SPhos (41.1 mg, 0.10 mmol), and potassium phosphate (2.12 g, 10.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane (25 mL) and degassed water (5 mL) to the flask.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(2-propenyl)benzoic acid.

Expected Yield: 75-85%

Synthesis via Heck Reaction

This protocol outlines a plausible synthesis of 3-(2-propenyl)benzoic acid from 3-bromobenzoic acid and propene.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Bromobenzoic acid | 201.02 | 5.0 | 1.005 g |

| Propene | 42.08 | Excess | Gaseous |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 (1 mol%) | 11.2 mg |

| Tri(o-tolyl)phosphine | 304.37 | 0.10 (2 mol%) | 30.4 mg |

| Triethylamine (Et₃N) | 101.19 | 7.5 | 1.05 mL |

| N,N-Dimethylformamide (DMF) | - | - | 25 mL |

| 1 M Hydrochloric acid (HCl) | - | - | As needed |

| Diethyl ether | - | - | For extraction |

| Saturated sodium bicarbonate solution | - | - | For washing |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | For drying |

Procedure:

-

To a high-pressure reaction vessel equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.005 g, 5.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30.4 mg, 0.10 mmol).

-

Add N,N-dimethylformamide (25 mL) and triethylamine (1.05 mL, 7.5 mmol).

-

Seal the vessel and purge with propene gas.

-

Pressurize the vessel with propene to 2-3 atm.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

After cooling to room temperature, carefully vent the excess propene.

-

Pour the reaction mixture into water (100 mL) and acidify with 1 M HCl to pH 2-3.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Expected Yield: 60-75%

Characterization Data

The following table summarizes the expected analytical data for 3-(2-propenyl)benzoic acid.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 75-78 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 10.5-11.5 (br s, 1H, COOH), 7.95 (s, 1H), 7.85 (d, J = 7.8 Hz, 1H), 7.40 (d, J = 7.8 Hz, 1H), 7.35 (t, J = 7.8 Hz, 1H), 6.00-5.90 (m, 1H), 5.15-5.05 (m, 2H), 3.45 (d, J = 6.7 Hz, 2H). |

| ¹³C NMR (CDCl₃) | δ (ppm): 172.0, 137.5, 136.8, 131.0, 130.5, 129.0, 128.5, 116.5, 40.0. |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 3075, 2980, 1690 (C=O), 1640 (C=C), 1600, 1480, 1420, 1300, 990, 910. |

| Mass Spec (EI) | m/z (%): 162 (M+, 100), 145 (45), 117 (80), 91 (60). |

Conclusion

This technical guide has detailed two robust and efficient methods for the synthesis of 3-(2-propenyl)benzoic acid: the Suzuki-Miyaura coupling and the Heck reaction. Both methodologies utilize readily available starting materials and offer good to excellent yields of the desired product. The provided experimental protocols are based on well-established procedures and can be adapted for various research and development applications. The comprehensive characterization data will aid in the identification and quality control of the synthesized compound. The versatility of 3-(2-propenyl)benzoic acid as a synthetic intermediate underscores its importance in the fields of medicinal chemistry and materials science.

References

3-(2-Propenyl)benzoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(2-Propenyl)benzoic acid, also known as 3-allylbenzoic acid, is an aromatic carboxylic acid with a propenyl functional group. This dual functionality makes it a versatile building block in organic synthesis, with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of 3-(2-propenyl)benzoic acid, including its identity, general physical characteristics, and reactivity. Due to the limited availability of specific experimental data in the public domain, this guide also presents general methodologies for its synthesis and characterization based on established chemical principles for analogous compounds. Furthermore, while direct biological activity for 3-(2-propenyl)benzoic acid is not extensively documented, this guide explores the known biological activities of structurally related benzoic acid derivatives to provide a contextual framework for its potential applications in drug discovery and development.

Chemical Identity and Physical Properties

3-(2-Propenyl)benzoic acid is a disubstituted benzene derivative. The presence of both a carboxylic acid and a propenyl group offers two distinct sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers of 3-(2-Propenyl)benzoic Acid

| Identifier | Value |

| IUPAC Name | 3-(prop-2-en-1-yl)benzoic acid |

| Synonyms | 3-Allylbenzoic acid |

| CAS Number | 1077-07-2 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Canonical SMILES | C=CCC1=CC=CC(=C1)C(=O)O |

| InChI Key | NJACFYHMOFEZDU-UHFFFAOYSA-N |

Table 2: Physical Properties of 3-(2-Propenyl)benzoic Acid

| Property | Value | Notes |

| Physical State | Solid | General observation from suppliers. |

| Melting Point | Data not available | The melting point of the isomeric 4-(2-Propenyl)benzoic acid is reported as 103-105 °C, suggesting the 3-isomer would also be a solid at room temperature.[1] |

| Boiling Point | Data not available | |

| Solubility | Data not available | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and dichloromethane, similar to other benzoic acid derivatives.[2] |

Spectroscopic Characterization

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 3-(2-propenyl)benzoic acid in a solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the vinyl protons of the propenyl group, and the allylic protons.

Table 3: Predicted ¹H NMR Chemical Shifts for 3-(2-Propenyl)benzoic Acid

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10 | Singlet (broad) | 1H |

| Aromatic C-H | 7.2 - 8.2 | Multiplet | 4H |

| -CH=CH₂ | 5.8 - 6.1 | Multiplet | 1H |

| -CH=CH ₂ | 5.0 - 5.2 | Multiplet | 2H |

| -CH ₂-CH= | 3.4 - 3.6 | Doublet | 2H |

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carboxyl carbon, the aromatic carbons, and the carbons of the propenyl group.

Table 4: Predicted ¹³C NMR Chemical Shifts for 3-(2-Propenyl)benzoic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C OOH | ~170 |

| Aromatic C -COOH | ~130 |

| Aromatic C -H | 128 - 135 |

| Aromatic C -CH₂ | ~140 |

| -C H=CH₂ | ~137 |

| -CH=C H₂ | ~116 |

| -C H₂- | ~40 |

2.3. Infrared (IR) Spectroscopy

The IR spectrum of 3-(2-propenyl)benzoic acid would exhibit characteristic absorption bands for the carboxylic acid and the alkene functional groups.

Table 5: Characteristic IR Absorption Bands for 3-(2-Propenyl)benzoic Acid

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500-3300 (broad) | O-H stretching |

| C=O (Carboxylic acid) | 1680-1710 | C=O stretching |

| C=C (Alkene) | 1640-1680 | C=C stretching |

| =C-H (Alkene) | 3010-3095 (medium) | C-H stretching |

| C-H (Aromatic) | 3000-3100 (medium) | C-H stretching |

2.4. Mass Spectrometry

The electron ionization mass spectrum of 3-(2-propenyl)benzoic acid is expected to show a molecular ion peak (M⁺) at m/z = 162. Key fragmentation patterns would likely involve the loss of the carboxyl group and rearrangements of the propenyl side chain.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of 3-(2-propenyl)benzoic acid are not widely published, its structure lends itself to synthesis via established organometallic cross-coupling reactions.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of aryl-substituted benzoic acids and can be adapted for 3-(2-propenyl)benzoic acid.[3]

Reaction Scheme:

Materials:

-

3-Bromobenzoic acid

-

Allylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1 equivalent), allylboronic acid pinacol ester (1.2 equivalents), palladium catalyst (0.01-0.05 equivalents), and base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer with 1 M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization or column chromatography.

Figure 1: General workflow for the synthesis of 3-(2-Propenyl)benzoic acid via Suzuki-Miyaura coupling.

Reactivity

The dual functionality of 3-(2-propenyl)benzoic acid allows for a range of chemical transformations:

-

Reactions of the Carboxylic Acid Group: Esterification, amidation, and reduction to the corresponding alcohol are all possible. The carboxylic acid group is deactivating and meta-directing for electrophilic aromatic substitution.

-

Reactions of the Propenyl Group: The double bond can undergo addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation), oxidation (e.g., to an epoxide or diol), and polymerization.

Biological Activity and Potential Applications in Drug Development

There is a lack of specific data on the biological activity of 3-(2-propenyl)benzoic acid in the public domain. However, the benzoic acid scaffold is present in numerous biologically active molecules. Derivatives of benzoic acid have been investigated for a wide range of therapeutic applications.

-

Anti-inflammatory Activity: Some benzoic acid derivatives have shown anti-inflammatory properties. For instance, certain 3-amide-5-aryl benzoic acid derivatives have been developed as P2Y₁₄ receptor antagonists with potential efficacy against acute gouty arthritis.[4] These compounds are thought to act by inhibiting the NLRP3 inflammasome, a key component of the inflammatory response.

-

VLA-4 Antagonism: A series of benzoic acid derivatives have been synthesized and evaluated as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammation.[5]

-

Retinoid-like Activity: Certain benzoic acid derivatives have demonstrated retinoid-like bioactivity, including the inhibition of adipose conversion and promotion of cell growth.[1]

Given the precedent set by other benzoic acid derivatives, 3-(2-propenyl)benzoic acid could serve as a scaffold for the development of novel therapeutics. The propenyl group offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Hypothetical Signaling Pathway Involvement

Based on the anti-inflammatory activity of related benzoic acid derivatives that target the P2Y₁₄ receptor and NLRP3 inflammasome, a hypothetical signaling pathway for a potential therapeutic effect of a 3-(2-propenyl)benzoic acid derivative can be proposed.

Figure 2: Hypothetical mechanism of action for a 3-(2-propenyl)benzoic acid derivative as a P2Y14 antagonist in gouty arthritis.

Safety and Handling

Specific safety data for 3-(2-propenyl)benzoic acid is not available. For benzoic acid, the parent compound, the following hazards are identified: causes skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure.[6] It is recommended to handle 3-(2-propenyl)benzoic acid with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

3-(2-Propenyl)benzoic acid is a chemical compound with significant potential as a building block in organic synthesis. While specific experimental data on its physical properties, spectroscopic characteristics, and biological activity are currently limited in the public domain, its structural features suggest a wide range of possible chemical transformations and potential applications in medicinal chemistry. Further research is warranted to fully elucidate the properties and potential of this versatile molecule. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the chemistry and applications of 3-(2-propenyl)benzoic acid and its derivatives.

References

- 1. Functional studies of newly synthesized benzoic acid derivatives: identification of highly potent retinoid-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Structural Analysis of 3-Allylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzoic acid and its derivatives are a cornerstone in organic chemistry, with wide-ranging applications from food preservation to the synthesis of pharmaceuticals and polymers. The introduction of an allyl group at the meta-position of the benzene ring in 3-allylbenzoic acid introduces a reactive aliphatic moiety, opening avenues for further functionalization and polymerization. This guide aims to provide a detailed structural and spectroscopic characterization of 3-allylbenzoic acid, which is essential for predicting its reactivity, intermolecular interactions, and potential biological activity.

Synthesis and Characterization Workflow

The synthesis and structural elucidation of 3-allylbenzoic acid follow a logical workflow, beginning with its preparation and culminating in a detailed analysis of its properties.

Crystallographic Analysis

As of the latest database searches, a crystallographic information file (CIF) for 3-allylbenzoic acid is not publicly available. However, the crystal structure of related compounds, such as 3-acetylbenzoic acid, provides valuable insights into the likely packing and intermolecular interactions.

It is anticipated that 3-allylbenzoic acid will crystallize in a centrosymmetric space group, with the carboxylic acid moieties forming hydrogen-bonded dimers. The allyl groups may exhibit conformational disorder. A summary of expected crystallographic parameters, based on similar structures, is presented below.

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or similar |

| a (Å) | 5 - 10 |

| b (Å) | 5 - 15 |

| c (Å) | 10 - 25 |

| β (°) | 90 - 105 |

| V (ų) | 700 - 1000 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.2 - 1.4 |

| Hydrogen Bonding | O-H···O dimers |

Spectroscopic Characterization

Spectroscopic techniques are fundamental to elucidating the molecular structure of 3-allylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and allylic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | singlet (broad) | 1H |

| Aromatic H (ortho to COOH) | 7.9 - 8.1 | doublet/multiplet | 2H |

| Aromatic H (para to COOH) | 7.4 - 7.6 | triplet | 1H |

| Aromatic H (ortho to allyl) | 7.3 - 7.5 | multiplet | 1H |

| -CH=CH₂ | 5.9 - 6.1 | multiplet | 1H |

| -CH=CH₂ (trans) | 5.0 - 5.2 | doublet | 1H |

| -CH=CH₂ (cis) | 5.0 - 5.2 | doublet | 1H |

| -CH₂- | 3.4 - 3.6 | doublet | 2H |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| Aromatic C-COOH | 130 - 135 |

| Aromatic C-allyl | 138 - 142 |

| Aromatic CH | 125 - 135 |

| -CH=CH₂ | 135 - 140 |

| -CH=CH₂ | 115 - 120 |

| -CH₂- | 35 - 45 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 3-allylbenzoic acid.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (alkenyl) | 3050 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C=C stretch (alkenyl) | 1640 - 1680 | Medium |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |

| O-H bend (carboxylic acid) | 920 - 950 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | m/z (Expected) | Description |

| [M]⁺ | 162.0681 | Molecular ion |

| [M-OH]⁺ | 145 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 117 | Loss of carboxyl radical |

| [C₇H₇]⁺ | 91 | Tropylium ion (rearrangement and loss of allyl) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Computational Structural Analysis

In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) can be employed to predict the geometry and electronic properties of 3-allylbenzoic acid.

Computational studies can provide valuable data on bond lengths, bond angles, dihedral angles, and the distribution of electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Experimental Protocols

Synthesis of 3-Allylbenzoic Acid (Illustrative Protocol)

A plausible synthetic route to 3-allylbenzoic acid is the Suzuki coupling of 3-bromobenzoic acid with allylboronic acid pinacol ester.

Materials:

-

3-Bromobenzoic acid

-

Allylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), allylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and a 3:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer with 1 M HCl to a pH of ~2.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization Protocols

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified 3-allylbenzoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquire the mass spectrum in the desired mass range to observe the molecular ion and characteristic fragment ions.

Signaling Pathways and Logical Relationships

While 3-allylbenzoic acid is not a well-established modulator of specific signaling pathways, its structural similarity to other benzoic acid derivatives suggests potential interactions with biological targets. For instance, some benzoic acid derivatives are known to interact with nuclear receptors or enzymes involved in metabolic pathways. Further research would be required to elucidate any specific biological activity.

The logical relationship in its structural analysis involves a feedback loop where experimental data informs and refines computational models, and computational predictions can guide further experimental investigations.

Conclusion

This technical guide has provided a detailed, albeit partially predictive, structural analysis of 3-allylbenzoic acid. By combining data from related compounds with established spectroscopic principles and computational methods, a comprehensive structural profile has been constructed. The provided experimental protocols offer a starting point for the synthesis and definitive characterization of this molecule. Further experimental work, particularly single-crystal X-ray diffraction, is necessary to fully validate the predicted structural parameters. The information presented herein serves as a valuable resource for researchers interested in the chemistry and potential applications of 3-allylbenzoic acid.

Spectroscopic and Synthetic Profile of 3-(2-Propenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Propenyl)benzoic acid, also known as 3-allylbenzoic acid, is a versatile organic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and functional polymers.[1] Its bifunctional nature, containing both a carboxylic acid and a reactive allyl group, makes it a valuable building block for creating more complex molecular architectures.[1] This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-(2-Propenyl)benzoic acid and outlines a general protocol for its synthesis and analysis. The data presented herein is compiled from analogous compounds and predictive models due to the limited availability of direct experimental spectra in public databases.

Spectroscopic Data

The structural confirmation and purity assessment of 3-(2-Propenyl)benzoic acid rely on a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-(2-Propenyl)benzoic acid is expected to show characteristic absorption bands for the carboxylic acid and the allyl group.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad band due to hydrogen bonding |

| C=O (Carboxylic Acid) | 1710-1680 | Strong, sharp carbonyl stretch |

| C=C (Aromatic) | 1600-1450 | Medium to weak absorptions |

| C=C (Allyl) | 1650-1630 | Medium absorption |

| =C-H (Allyl) | 3100-3000 | Medium absorption |

| C-H (sp³) | 3000-2850 | Medium to weak absorptions |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | 7.2 - 8.0 | Multiplet | 4H |

| Vinyl (-CH=) | 5.9 - 6.1 | Multiplet | 1H |

| Vinyl (=CH₂) | 5.0 - 5.2 | Multiplet | 2H |

| Methylene (-CH₂-) | ~3.5 | Doublet | 2H |

The carbon-13 NMR spectrum will show signals for the carboxylic carbon, the aromatic carbons, and the carbons of the allyl group.

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~172 |

| Aromatic (quaternary) | 130 - 140 |

| Aromatic (CH) | 128 - 135 |

| Vinyl (-CH=) | ~137 |

| Vinyl (=CH₂) | ~116 |

| Methylene (-CH₂-) | ~40 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-(2-Propenyl)benzoic acid (C₁₀H₁₀O₂), the expected molecular weight is 162.19 g/mol .[1]

| m/z | Relative Intensity | Possible Fragment Ion |

| 162 | Moderate | [M]⁺ (Molecular Ion) |

| 145 | Moderate | [M - OH]⁺ |

| 117 | Strong | [M - COOH]⁺ |

| 91 | Strong | [C₇H₇]⁺ (Tropylium ion) |

| 41 | Moderate | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following sections describe generalized methods for the synthesis and spectroscopic analysis of 3-(2-Propenyl)benzoic acid.

Synthesis Protocol: Suzuki-Miyaura Coupling

A common method for the synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura coupling reaction between 3-bromobenzoic acid and allylboronic acid pinacol ester.

-

Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1 equivalent), allylboronic acid pinacol ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

-

Data Processing: Process the raw data using appropriate software to obtain chemical shifts (δ), coupling constants (J), and integration values. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like TMS.[3]

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000 to 650 cm⁻¹ with a spectral resolution of 2 cm⁻¹ and co-add 16 scans.[4]

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[2]

-

Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer. Set the mass range to be appropriate for the expected molecular weight (e.g., m/z 50-500).[2] For benzoic acid derivatives, negative ion mode ([M-H]⁻) is often preferred in ESI-MS.[2]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of 3-(2-Propenyl)benzoic acid.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a general synthetic approach for 3-(2-Propenyl)benzoic acid. The presented data, while predictive, offers a reliable reference for researchers engaged in the synthesis and characterization of this and similar compounds. The detailed protocols and workflow diagrams serve as a practical resource for professionals in organic synthesis and drug development.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 3-Allylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-allylbenzoic acid (CAS No. 1077-07-2). The document is structured to be a vital resource for researchers, scientists, and professionals in the field of drug development. It includes a detailed summary of its physical and chemical properties, spectral data, and reactivity. Furthermore, this guide presents detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling and a general procedure for its esterification. Visual diagrams generated using the DOT language are provided to illustrate key reaction pathways and workflows, adhering to strict visualization standards for clarity and precision. While specific biological activities and signaling pathways for 3-allylbenzoic acid are not extensively documented in current literature, this guide discusses the known biological effects of related benzoic acid derivatives to provide a foundation for future research.

Physical and Chemical Properties

3-Allylbenzoic acid, with the molecular formula C₁₀H₁₀O₂, is an aromatic carboxylic acid featuring an allyl substituent at the meta position of the benzene ring. This substitution pattern influences its physical and chemical behavior.

Quantitative Data

The known physical and chemical properties of 3-allylbenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| CAS Number | 1077-07-2 | [1][2] |

| Boiling Point | 294.86 °C at 760 mmHg | [1] |

| Flash Point | 136.613 °C | [1] |

| Density | 1.108 g/cm³ | [1] |

| H-Bond Acceptor Count | 2 | [1] |

| H-Bond Donor Count | 1 | [1] |

Spectral Data

While specific spectra for 3-allylbenzoic acid are not publicly available, the expected spectral characteristics can be inferred from the known spectra of benzoic acid and its derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons of the allyl group. The aromatic protons would likely appear as complex multiplets in the range of 7.2-8.1 ppm. The internal vinyl proton (CH=) would be a multiplet around 5.8-6.0 ppm, the terminal vinyl protons (=CH₂) would be two multiplets around 5.0-5.2 ppm, and the methylene protons (-CH₂-) would be a doublet around 3.4-3.6 ppm. The acidic proton of the carboxylic acid would likely be a broad singlet at a downfield shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon (around 170 ppm), the aromatic carbons (in the 125-140 ppm region), and the carbons of the allyl group (methylene carbon around 40 ppm and vinyl carbons between 115 and 140 ppm). Due to the meta-substitution, five distinct aromatic carbon signals are expected.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from 2500 to 3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would be present around 1700-1725 cm⁻¹. C-H stretching vibrations for the aromatic ring and the allyl group would appear around 3000-3100 cm⁻¹. Characteristic C=C stretching of the allyl group would be observed around 1640 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of the carboxyl group (M-45) and rearrangements of the allyl group.

Reactivity and Chemical Transformations

3-Allylbenzoic acid possesses two primary reactive sites: the carboxylic acid group and the allyl group.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is an electron-withdrawing group and directs electrophilic aromatic substitution to the meta-position relative to itself.[5] It can undergo typical reactions of carboxylic acids, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Conversion to an acyl chloride followed by reaction with an amine to yield an amide.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Allyl Group

The allyl group exhibits enhanced reactivity at the allylic position (the CH₂ group adjacent to the double bond) due to the stability of the resulting allylic radical or cation intermediates.[6][7][8][9] Potential reactions involving the allyl group include:

-

Allylic Halogenation: Selective halogenation at the allylic position using reagents like N-bromosuccinimide (NBS).

-

Oxidation: The double bond can be cleaved by strong oxidizing agents or converted to an epoxide. The allylic position can also be oxidized.

-

Addition Reactions: The double bond can undergo addition reactions with various reagents.

Experimental Protocols

Synthesis of 3-Allylbenzoic Acid via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of 3-bromobenzoic acid with arylboronic acids.[10] For the synthesis of 3-allylbenzoic acid, allylboronic acid or a suitable derivative would be used.

Materials:

-

3-Bromobenzoic acid

-

Allylboronic acid or Allylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (degassed solvent system)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 mmol), allylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Addition of Base: Add potassium carbonate (3.0 mmol) to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Purification: Collect the precipitate by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-allylbenzoic acid.

General Protocol for Esterification of 3-Allylbenzoic Acid

This is a general procedure for the Fischer esterification of a carboxylic acid.[11][12][13][14]

Materials:

-

3-Allylbenzoic acid

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-allylbenzoic acid in an excess of the desired alcohol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-allylbenzoic acid via a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for the synthesis of 3-allylbenzoic acid.

Reactivity Pathways

This diagram illustrates the key reactive sites and potential transformations of 3-allylbenzoic acid.

Caption: Key reactivity pathways of 3-allylbenzoic acid.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and impact on signaling pathways of 3-allylbenzoic acid are limited. However, the broader class of benzoic acid derivatives has been shown to possess a range of biological activities. For instance, various hydroxybenzoic acids and their derivatives have demonstrated antimicrobial, anti-inflammatory, and antioxidant properties.[15] Some studies suggest that benzoic acid derivatives can modulate cellular signaling pathways. For example, a mixture containing benzoic acid was shown to affect the TLR4/MAPK and AMPK signaling pathways in weaned piglets.[16] Furthermore, certain hydroxybenzoic acids have been implicated in the activation of the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.[17]

Given these precedents, it is plausible that 3-allylbenzoic acid could exhibit biological activity, potentially through similar mechanisms. The presence of the allyl group may influence its lipophilicity and interaction with biological targets, warranting further investigation into its specific effects on cellular signaling cascades. Future research should focus on screening 3-allylbenzoic acid against various cell lines and enzyme assays to elucidate its biological potential and mechanism of action.

Potential Signaling Pathway Interactions

The following diagram illustrates a generalized view of how a benzoic acid derivative might interact with cellular signaling pathways, based on literature for related compounds.

Caption: Potential signaling pathway interactions.

Conclusion

3-Allylbenzoic acid is a versatile molecule with potential for further chemical modification and biological investigation. This guide has consolidated the available physical and chemical data, provided detailed experimental protocols for its synthesis and derivatization, and offered insights into its potential reactivity and biological relevance. The information and visualizations presented herein are intended to serve as a valuable resource for the scientific community, facilitating future research and development involving this compound. Experimental determination of missing physical constants and a thorough investigation of its biological activities are key areas for future exploration.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3-ALLYL-BENZOIC ACID | 1077-07-2 [chemicalbook.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Allyl group - Wikipedia [en.wikipedia.org]

- 7. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. ijstr.org [ijstr.org]

- 12. researchgate.net [researchgate.net]

- 13. iajpr.com [iajpr.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. A Mixture of Formic Acid, Benzoic Acid, and Essential Oils Enhanced Growth Performance via Modulating Nutrient Uptake, Mitochondrion Metabolism, and Immunomodulation in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Propenyl)benzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Propenyl)benzoic acid, also known as 3-allylbenzoic acid. Due to a lack of a clearly documented singular discovery, this guide explores plausible historical synthesis methodologies based on established 19th and early 20th-century chemical reactions. It details experimental protocols for these hypothetical syntheses and for modern analytical techniques used for its characterization. The guide also summarizes the available quantitative data and touches upon the limited biological activity information of this and related compounds, providing context for its potential applications in organic synthesis and drug discovery.

Introduction

3-(2-Propenyl)benzoic acid is a benzoic acid derivative featuring an allyl group at the meta position of the benzene ring. This structure offers two reactive sites: the carboxylic acid group, which can undergo typical reactions such as esterification and amidation, and the terminal alkene of the allyl group, which is amenable to a variety of addition and transformation reactions. This dual functionality makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.

While the precise historical account of the first synthesis of 3-(2-Propenyl)benzoic acid is not well-documented in readily accessible scientific literature, its synthesis can be conceptualized through well-established reaction pathways available to chemists in the late 19th and early 20th centuries. This guide will explore two such plausible historical synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Propenyl)benzoic acid is presented in the table below.

| Property | Value |

| IUPAC Name | 3-(prop-2-en-1-yl)benzoic acid |

| Synonyms | 3-allylbenzoic acid |

| CAS Number | 1077-07-2 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | Solid |

| InChI Key | NJACFYHMOFEZDU-UHFFFAOYSA-N |

Plausible Historical Synthesis Routes

The discovery of many organic compounds in the 19th and early 20th centuries was often a result of systematic exploration of reaction types. The following sections detail two plausible, albeit hypothetical, historical methods for the first synthesis of 3-(2-Propenyl)benzoic acid.

Synthesis via Grignard Reaction

The Grignard reaction, discovered by Victor Grignard in 1900, rapidly became a cornerstone of organic synthesis for forming carbon-carbon bonds. A plausible route to 3-(2-Propenyl)benzoic acid would involve the reaction of a Grignard reagent derived from 3-bromotoluene with an allylating agent, followed by oxidation of the methyl group.

Step 1: Synthesis of 3-Allyltoluene

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 equivalents). Add a crystal of iodine to initiate the reaction. A solution of 3-bromotoluene (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of 3-tolylmagnesium bromide.

-

Allylation: The Grignard solution is cooled in an ice bath. Allyl bromide (1 equivalent) dissolved in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed by distillation to yield crude 3-allyltoluene.

Step 2: Oxidation to 3-(2-Propenyl)benzoic Acid

-

Oxidation: The crude 3-allyltoluene is suspended in an aqueous solution of potassium permanganate (a strong oxidizing agent). The mixture is heated under reflux for several hours until the purple color of the permanganate disappears.

-

Work-up: The reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 3-(2-Propenyl)benzoic acid.

-

Purification: The crude acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water.

Caption: Plausible synthesis of 3-(2-Propenyl)benzoic acid via a Grignard reaction pathway.

Synthesis via Williamson Ether Synthesis and Claisen Rearrangement

Another classical approach involves the formation of an allyl phenyl ether followed by a Claisen rearrangement, a powerful tool for C-C bond formation discovered in the early 20th century.

Step 1: Synthesis of Methyl 3-(allyloxy)benzoate

-

Etherification: Methyl 3-hydroxybenzoate (1 equivalent) is dissolved in a suitable solvent like acetone. Anhydrous potassium carbonate (1.5 equivalents) is added, followed by the dropwise addition of allyl bromide (1.2 equivalents). The mixture is heated under reflux for several hours.

-

Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with dilute sodium hydroxide solution to remove any unreacted starting material, then with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent evaporated to yield methyl 3-(allyloxy)benzoate.

Step 2: Claisen Rearrangement to Methyl 2-allyl-3-hydroxybenzoate

-

Rearrangement: The methyl 3-(allyloxy)benzoate is heated to a high temperature (typically 180-220 °C) in an inert solvent or neat. The[1][1]-sigmatropic rearrangement occurs, moving the allyl group to the ortho position.

-

Purification: The resulting crude product, primarily methyl 2-allyl-3-hydroxybenzoate, is purified by distillation under reduced pressure or by column chromatography.

Step 3: Deoxygenation and Hydrolysis

-

Deoxygenation of Phenol: The phenolic hydroxyl group would need to be removed. A common historical method is the conversion to a phenyl tosylate followed by reduction with a catalyst like Raney Nickel.

-

Hydrolysis: The methyl ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification.

Caption: Plausible synthesis of 3-(2-Propenyl)benzoic acid via a Claisen rearrangement pathway.

Modern Analytical Characterization

Modern synthesis of 3-(2-Propenyl)benzoic acid would likely employ more efficient and selective methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a boronic acid or organostannane derivative of benzoic acid and an allyl halide. The characterization of the compound relies on standard spectroscopic techniques.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.2-8.1 ppm), the vinyl protons of the allyl group (multiplets around 5.0-6.1 ppm), the methylene protons of the allyl group (a doublet around 3.4 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm). |

| ¹³C NMR | Resonances for the carboxylic carbon (~172 ppm), aromatic carbons (128-140 ppm), vinyl carbons of the allyl group (~116 and ~137 ppm), and the methylene carbon of the allyl group (~40 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), C-H stretches from the aromatic ring and allyl group (~2900-3100 cm⁻¹), and C=C stretches from the aromatic ring and allyl group (~1600-1640 cm⁻¹). |

Experimental Protocols for Spectroscopic Analysis

Sample Preparation for NMR Spectroscopy:

-

Dissolve 5-10 mg of 3-(2-Propenyl)benzoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution.

-

Place the NMR tube in the spectrometer for analysis.

Sample Preparation for IR Spectroscopy (ATR):

-

Place a small amount of the solid 3-(2-Propenyl)benzoic acid directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory of the IR spectrometer.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Biological Activity and Potential Applications

The biological activities of benzoic acid and its derivatives are well-documented, with many exhibiting antimicrobial and antifungal properties. However, specific studies on the biological effects of 3-(2-Propenyl)benzoic acid are limited. Research on closely related allyl-substituted aromatic compounds suggests potential for various applications.

The presence of the allyl group can influence the lipophilicity and metabolic profile of the molecule, potentially leading to unique pharmacological properties. Further research is warranted to explore the potential of 3-(2-Propenyl)benzoic acid and its derivatives as scaffolds in drug discovery, for instance, in the development of enzyme inhibitors or receptor modulators. No specific signaling pathways involving 3-(2-Propenyl)benzoic acid have been elucidated to date.

Conclusion and Future Directions

While the exact historical discovery of 3-(2-Propenyl)benzoic acid remains obscure, its synthesis is readily conceivable through established historical and modern organic chemistry reactions. Its bifunctional nature makes it a versatile intermediate for chemical synthesis. The current body of knowledge regarding its specific biological activities is sparse, presenting an opportunity for future research. Investigations into its potential antimicrobial, anti-inflammatory, or other pharmacological properties, along with studies to elucidate any interactions with biological signaling pathways, would be valuable contributions to the fields of medicinal chemistry and drug development.

Caption: Logical relationships in the study of 3-(2-Propenyl)benzoic acid.

References

A Theoretical and Experimental Guide to 3-Allylbenzoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and experimental framework for the study of 3-allylbenzoic acid. While a nascent field of study, this document synthesizes established computational and experimental methodologies from research on analogous substituted benzoic acids to present a robust protocol for the investigation of 3-allylbenzoic acid. This whitepaper details quantum chemical calculations, including Density Functional Theory (DFT), for the elucidation of molecular geometry, electronic properties, and spectroscopic characteristics. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization. All quantitative and procedural data are presented in a clear, structured format to facilitate reproducibility and further research.

Introduction

3-Allylbenzoic acid, a derivative of the simplest aromatic carboxylic acid, presents an interesting subject for theoretical and experimental investigation due to the presence of the versatile allyl group. This functional group can participate in a variety of chemical transformations, making the parent molecule a potentially valuable building block in organic synthesis and medicinal chemistry. Understanding the fundamental physicochemical properties, electronic structure, and reactivity of 3-allylbenzoic acid is crucial for unlocking its potential applications.

This guide serves as a foundational resource for researchers, providing a roadmap for the theoretical and experimental exploration of this compound. The methodologies described herein are based on well-established practices in the study of substituted benzoic acids and are intended to be adaptable for further, more specialized investigations.

Theoretical Studies: A Computational Approach

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules like 3-allylbenzoic acid. These in silico methods can provide valuable insights into molecular structure, vibrational modes, electronic properties, and spectroscopic signatures, complementing and guiding experimental work.

Computational Methodology

A common and effective approach for the theoretical study of substituted benzoic acids involves geometry optimization and subsequent property calculations using DFT. The B3LYP and M06-2X functionals, combined with Pople-style basis sets such as 6-311++G(d,p), have been shown to provide a good balance of accuracy and computational cost for these systems.

Workflow for Theoretical Analysis of 3-Allylbenzoic Acid

Predicted Molecular Geometry

The initial step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation. Based on studies of similar benzoic acid derivatives, the key structural parameters of 3-allylbenzoic acid can be predicted. The following table presents hypothetical, yet realistic, bond lengths and angles for the optimized structure.

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C=O | ~ 1.21 | O=C-O | ~ 123 |

| C-O | ~ 1.35 | C-O-H | ~ 107 |

| O-H | ~ 0.97 | C-C-C (ring) | ~ 119-121 |

| C-C (ring) | ~ 1.39-1.41 | C-C-H (ring) | ~ 119-121 |

| C-C (allyl) | ~ 1.50 | C-C=C (allyl) | ~ 125 |

| C=C (allyl) | ~ 1.34 | H-C-H (allyl) | ~ 109-118 |

Table 1: Predicted geometric parameters for 3-allylbenzoic acid from DFT calculations.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational frequency calculations are instrumental in predicting the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be used to assign the vibrational modes observed in experimental spectra. The table below summarizes the expected characteristic vibrational frequencies for 3-allylbenzoic acid.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3600-3400 (monomer), ~3000 (dimer) | Carboxylic acid O-H |

| C-H stretch (aromatic) | 3100-3000 | Aromatic C-H |

| C-H stretch (allyl, sp²) | ~3080 | Vinylic C-H |

| C-H stretch (allyl, sp³) | 2980-2900 | Aliphatic C-H |

| C=O stretch | 1750-1700 | Carboxylic acid C=O |

| C=C stretch (aromatic) | 1600-1450 | Aromatic ring breathing |

| C=C stretch (allyl) | ~1645 | Alkene C=C |

| C-O stretch | 1320-1210 | Carboxylic acid C-O |

| O-H bend | 1440-1395 | In-plane O-H bend |

| C-H bend (allyl) | 990, 910 | Out-of-plane alkene C-H |

Table 2: Predicted characteristic vibrational frequencies for 3-allylbenzoic acid.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the NMR chemical shifts of molecules. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.

| Proton | Predicted ¹H Chemical Shift (ppm) | Carbon | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 12.0-13.0 | COOH | 170-175 |

| Aromatic H (ortho to COOH) | 7.9-8.1 | Aromatic C (ipso-COOH) | 130-135 |

| Aromatic H (other) | 7.3-7.6 | Aromatic C (ipso-allyl) | 138-142 |

| Allyl CH= | 5.8-6.1 | Aromatic C (other) | 128-135 |

| Allyl =CH₂ | 5.0-5.2 | Allyl CH= | 136-139 |

| Allyl -CH₂- | 3.4-3.6 | Allyl =CH₂ | 115-118 |

| Allyl -CH₂- | 38-42 |

Table 3: Predicted ¹H and ¹³C NMR chemical shifts for 3-allylbenzoic acid.

Electronic Properties

The electronic properties of 3-allylbenzoic acid, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites.

Visualization of Molecular Orbitals and Electrostatic Potential

Experimental Protocols

The synthesis and characterization of 3-allylbenzoic acid can be achieved through established organic chemistry techniques. The following protocols provide a detailed guide for its preparation and subsequent analysis.

Synthesis of 3-Allylbenzoic Acid

A plausible and efficient method for the synthesis of 3-allylbenzoic acid is the Suzuki-Miyaura cross-coupling reaction between 3-bromobenzoic acid and an allylboronic acid derivative, such as allylboronic acid pinacol ester.[1]

Reaction Scheme:

Experimental Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid (1.0 eq), allylboronic acid pinacol ester (1.2 eq), a suitable base (e.g., K₂CO₃, 3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Stir the mixture vigorously and heat to a temperature of 90-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-allylbenzoic acid.

Workflow for Synthesis and Purification

Characterization

The synthesized 3-allylbenzoic acid should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the presence of all expected proton and carbon environments.

-

Infrared (IR) Spectroscopy: An FT-IR spectrum will confirm the presence of the key functional groups, particularly the carboxylic acid and allyl moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.

Conclusion

This technical guide has provided a comprehensive theoretical and experimental framework for the study of 3-allylbenzoic acid. By leveraging established computational methodologies and synthetic protocols from the broader class of substituted benzoic acids, a clear path for the in-depth investigation of this compound has been outlined. The presented data, while predictive in nature for 3-allylbenzoic acid, is grounded in extensive literature on analogous molecules and serves as a valuable baseline for future experimental verification. The detailed protocols for synthesis and characterization, along with the structured presentation of expected theoretical data, are intended to facilitate further research into the properties and potential applications of 3-allylbenzoic acid in various scientific disciplines, including drug discovery and materials science. The logical workflows and signaling pathway diagrams provided offer a visual and conceptual aid for researchers embarking on the study of this and related molecules.

References

An In-depth Technical Guide to the Solubility of 3-(2-Propenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility is a critical physicochemical parameter in the fields of chemical synthesis, materials science, and particularly in drug development, where it profoundly influences bioavailability and formulation strategies. This technical guide provides a comprehensive overview of the solubility of 3-(2-propenyl)benzoic acid, a derivative of benzoic acid. Due to the absence of specific experimental data for 3-(2-propenyl)benzoic acid, this document leverages extensive data available for the parent compound, benzoic acid, to provide a foundational understanding. The guide explores the theoretical impact of the 3-propenyl substituent on solubility, presents quantitative solubility data for benzoic acid in various solvents, details a robust experimental protocol for solubility determination, and illustrates key workflows and concepts through diagrams.

Introduction to 3-(2-Propenyl)benzoic Acid

3-(2-Propenyl)benzoic acid, also known as 3-allylbenzoic acid, is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxylic acid group and a propenyl (allyl) group at the meta-position. This dual functionality makes it a valuable intermediate in organic synthesis for the production of more complex molecules. Understanding its solubility in different solvent systems is paramount for its application in synthesis, purification, and potential formulation into various products.

Theoretical Considerations: The Influence of the 3-Propenyl Group on Solubility

The solubility of a compound is governed by its molecular structure, polarity, and the nature of the solvent. The introduction of a 3-propenyl group to the benzoic acid scaffold is expected to modulate its solubility profile in the following ways:

-

Aqueous Solubility: The allyl group is a nonpolar, hydrocarbon chain. Its addition to the benzoic acid molecule increases the overall hydrophobicity, which is expected to decrease its solubility in polar solvents like water compared to benzoic acid. The allyl group is weakly electron-donating through an inductive effect, which can slightly decrease the acidity of the carboxylic acid. This reduced acidity would lead to a lower concentration of the more soluble carboxylate anion at a given pH, further contributing to lower aqueous solubility.

-

Organic Solvent Solubility: In nonpolar organic solvents, the presence of the lipophilic allyl group is anticipated to enhance solubility. The increased van der Waals interactions between the allyl group and the nonpolar solvent molecules would facilitate the dissolution process. In polar aprotic and protic organic solvents, the effect is more complex and will depend on the balance between the increased nonpolar character and the existing polar interactions of the carboxylic acid group.

The following diagram illustrates the logical relationship between the substituent and its effect on the properties and, consequently, the solubility of the benzoic acid derivative.

Caption: Influence of the 3-propenyl substituent on the solubility of benzoic acid.

Quantitative Solubility Data (Benzoic Acid as a Reference)

The following tables summarize the experimentally determined solubility of benzoic acid in water and various organic solvents at different temperatures. This data is provided to serve as a benchmark for estimating the solubility of 3-(2-propenyl)benzoic acid.

Table 1: Solubility of Benzoic Acid in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 0.17 |

| 25 | 0.34 |

| 50 | 0.85 |

| 100 | 5.90 |

Table 2: Solubility of Benzoic Acid in Various Organic Solvents at 25 °C

| Solvent | Molar Solubility (mol/L) |

| Water | 0.027 |

| Benzene | 0.96 |

| Acetone | 4.67 |

| Ethanol | 4.38 |

| Diethyl Ether | 3.98 |

| Chloroform | 2.15 |

| Carbon Tetrachloride | 0.34 |

| Hexane | 0.09 |

| Dimethylformamide (DMF) | > 5 |

| Dimethyl Sulfoxide (DMSO) | > 5 |

Data compiled from various literature sources.[1]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2]

5.1 Materials and Equipment

-

3-(2-Propenyl)benzoic acid (or reference compound)

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

5.2 Experimental Workflow Diagram

Caption: The experimental workflow for the shake-flask solubility determination method.

5.3 Step-by-Step Procedure

-

Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Thermodynamic Models for Solubility Correlation

The experimental solubility data can be correlated with various thermodynamic models to predict solubility at different temperatures and in different solvent mixtures. Commonly used models include the modified Apelblat equation, the λh (Buchowski) equation, and the Non-Random Two-Liquid (NRTL) model.[4][5] These models are valuable for process design, optimization, and understanding the thermodynamics of the dissolution process.[6][7]

Conclusion